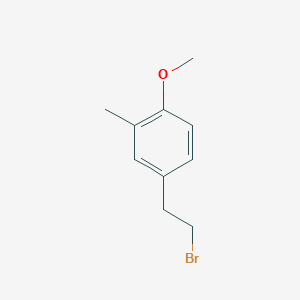

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromoethyl group attached to a methoxy-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. One common method is the reaction of 1-methoxy-2-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

4-(2-Bromoethyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.

4-(2-Bromoethyl)anisole: Similar structure but with an anisole group.

4-(2-Bromoethyl)toluene: Similar structure but with a toluene group.

Uniqueness

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is unique due to the combination of its bromoethyl and methoxy groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals.

Biological Activity

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene, also known as 2-(2-bromoethyl)-1-methoxy-4-methylbenzene, is an aromatic compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13BrO

- Molecular Weight : Approximately 215.09 g/mol

- Physical State : Colorless to pale yellow liquid

The compound features a bromine atom attached to a 2-ethyl group and a methoxy group on a methyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial properties . The mechanism of action appears to involve the compound's reactive bromine atom, which facilitates nucleophilic substitutions with biological targets such as enzymes and receptors. This interaction can lead to modifications in enzyme activity or receptor interactions, resulting in altered biological responses .

Antimicrobial Properties

In studies assessing its antimicrobial efficacy, this compound demonstrated significant activity against various microbial strains. The minimum inhibitory concentration (MIC) values were reported in the range of 0.015 to >4 mg/L for certain fungal isolates, indicating its potential as an antifungal agent .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing the bromine atom for substitution reactions to form methoxyethyl derivatives.

- Oxidation Processes : Leading to the formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.

- Reduction Reactions : Yielding ethyl derivatives from the compound's precursors.

These synthetic approaches highlight the compound's accessibility for laboratory and industrial applications .

Study 1: Antimicrobial Activity Evaluation

A study conducted to evaluate the antimicrobial properties of various brominated compounds, including this compound, found that it exhibited effective inhibition against Candida species. The study reported MIC values significantly lower than those of standard antifungal agents, suggesting a promising alternative for antifungal therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with biological molecules. The findings revealed that the compound alters enzyme kinetics by modifying active sites through bromine-mediated nucleophilic attacks, leading to enhanced or diminished enzymatic activities depending on the target .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (mg/L) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.015 - >4 | Antifungal |

| Flubendazole | Structure | 150 | Antihelminthic |

| Morpholine Ether Derivative | Structure | 0.25 | Antifungal |

Properties

CAS No. |

69919-95-5 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1-methoxy-2-methylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

VVAYOBBFLGTRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCBr)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.